
1-(Isocyanatomethyl)-3-methylcyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isocyanatomethyl)-3-methylcyclopentane: is an organic compound with the molecular formula C10H14N2O2 . It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane products.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-3-methylcyclopentane can be synthesized through the reaction of 3-methylcyclopentane with phosgene and a suitable amine. The reaction typically involves the following steps:
Formation of the intermediate carbamoyl chloride: This is achieved by reacting 3-methylcyclopentane with phosgene.
Reaction with an amine: The intermediate carbamoyl chloride is then reacted with an amine to form the desired isocyanate compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-(Isocyanatomethyl)-3-methylcyclopentane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize to form polyurethanes.
Substitution Reactions: Reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Alcohols: For urethane formation, common alcohols like methanol or ethanol are used.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reactions.
Temperature and Pressure: Reactions are typically carried out at moderate temperatures (50-100°C) and atmospheric pressure.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
科学研究应用
1-(Isocyanatomethyl)-3-methylcyclopentane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of polyurethane foams, coatings, and adhesives
作用机制
The mechanism of action of 1-(Isocyanatomethyl)-3-methylcyclopentane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and polyurethanes. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products.
相似化合物的比较
Toluene Diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.
Hexamethylene Diisocyanate (HDI): Used in the production of polyurethane coatings.
Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid polyurethane foams.
Uniqueness: 1-(Isocyanatomethyl)-3-methylcyclopentane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. Its cyclopentane ring provides rigidity, making it suitable for applications requiring durable and stable materials.
属性
CAS 编号 |
82250-97-3 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC 名称 |
1-(isocyanatomethyl)-3-methylcyclopentane |
InChI |
InChI=1S/C8H13NO/c1-7-2-3-8(4-7)5-9-6-10/h7-8H,2-5H2,1H3 |
InChI 键 |
WDCCLGNQLRJZTG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


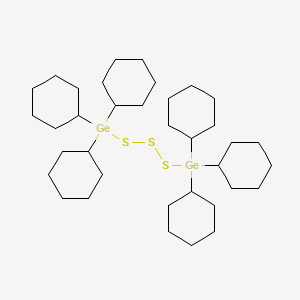
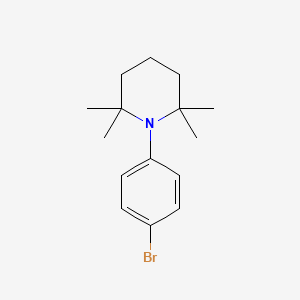
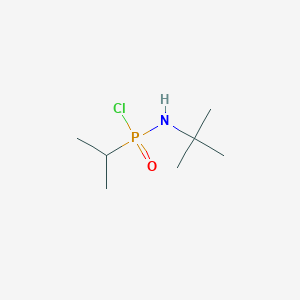
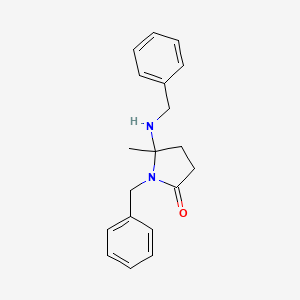
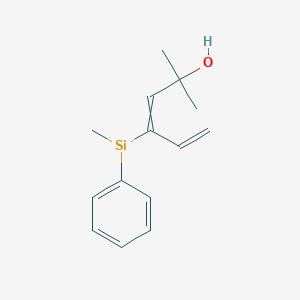
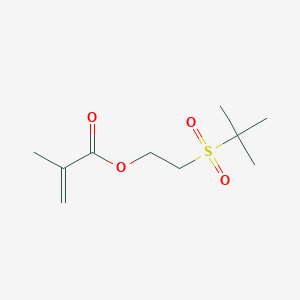

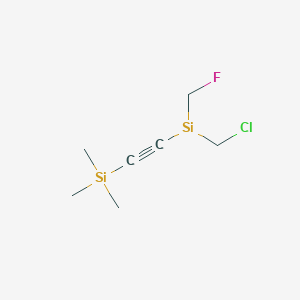

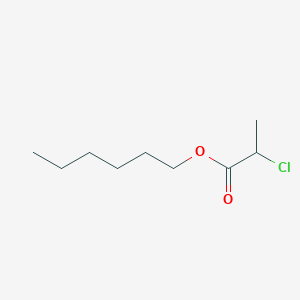
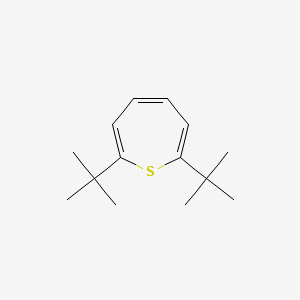
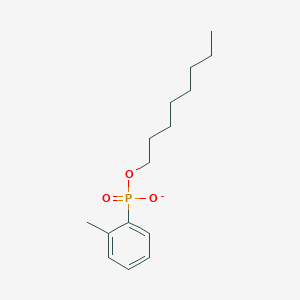
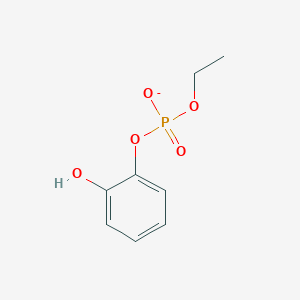
![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
